molecular formula C14H11N3O3S B3010690 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide CAS No. 896351-30-7

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B3010690
CAS No.: 896351-30-7
M. Wt: 301.32
InChI Key: ALVBRDXSFPQFBD-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a benzamide moiety

Scientific Research Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

While the specific mechanism of action for “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is not available, similar compounds have been found to target specific proteins. For example, a compound containing a furan ring and an oxadiazole ring was found to target the protein aldose reductase .

Future Directions

The future research directions for “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” could involve exploring its potential biological activities. For instance, derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” could be studied for similar activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The furan ring can be introduced via a coupling reaction, and the benzamide moiety is often formed through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide: can be compared with other compounds containing furan, oxadiazole, or benzamide moieties.

    Furan derivatives: Compounds like furfural and 5-hydroxymethylfurfural.

    Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole.

    Benzamide derivatives: Compounds like N-(2-hydroxyphenyl)benzamide.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-21-11-7-3-2-5-9(11)12(18)15-14-17-16-13(20-14)10-6-4-8-19-10/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVBRDXSFPQFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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